(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of “(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide” is C20H24N2O3S. Its molecular weight is 372.48.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Voltammetric Study of Nimesulide
- Voltammetric Analysis : Nimesulide, chemically related to the compound , was analyzed using voltammetry, showcasing its reducibility and oxidizability. This study presents a method for determining nimesulide in pharmaceutical forms based on its electrochemical behavior (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Structural Study of Derivatives
- Crystal Structures : Derivatives of nimesulide, similar in structure to the compound , were synthesized and analyzed using X-ray powder diffraction. This study contributes to understanding the molecular geometry and intermolecular interactions in these compounds (Dey et al., 2015).
Computational Study on Molecular Conformation
- Molecular Conformation and NMR Analysis : A computational study using Density Functional Theory (DFT) investigated the molecular conformation, NMR chemical shifts, and vibrational transitions of compounds similar to the one . This research aids in understanding the molecular properties of these compounds (Karabacak, Cinar, & Kurt, 2010).
Synthesis of 1-Methylsulfonyl-indoles
- Synthesis of Indoles : Research on synthesizing 1-methylsulfonyl-indoles from related methanesulfonamides indicates the compound's potential in synthetic organic chemistry (Sakamoto et al., 1988).
Radiosynthesis for PET Imaging
- PET Imaging : Carbon-11-labeled nimesulide analogs, structurally related to the compound , were synthesized for potential PET imaging in breast cancer research. This highlights the compound's applicability in medical imaging (Wang et al., 2010).
Molecular Structure Analysis
- Molecular Structure Characterization : The synthesis and characterization of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl) methanesulfonamide, a compound structurally related to the one , were achieved. This study aids in the understanding of the compound's structural properties (Durgadas, Mukkanti, & Pal, 2012).
Mechanism of Action
Target of Action
The primary targets of (4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide
Similar compounds such as mephedrone (4-mmc) are known to interact with the central nervous system, resulting in psychoactive effects .
Mode of Action
The exact mode of action of This compound
It’s worth noting that similar compounds like mephedrone (4-mmc) inhibit the reuptake of monoamines by neurons, decreasing the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
The specific biochemical pathways affected by This compound
Similar compounds like mephedrone (4-mmc) are known to affect the central nervous system, which involves a complex network of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
The optimization of the adme properties of a drug molecule is often the most difficult and challenging part of the whole drug discovery process .
Result of Action
The specific molecular and cellular effects of This compound
Similar compounds like mephedrone (4-mmc) are known to induce hallucinations and stimulate the mind .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
It’s worth noting that the action of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the physiological state of the organism .
Properties
IUPAC Name |
N-[(4-methylphenyl)methylsulfonyl]-4-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-7-9-17(10-8-16)15-26(24,25)21-20(23)22-13-11-19(12-14-22)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYOTOKCPASHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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